molecular formula C14H17N3O4S2 B12835439 Diethyl 2,2'-(azanediylbis(thiazole-2,4-diyl))diacetate

Diethyl 2,2'-(azanediylbis(thiazole-2,4-diyl))diacetate

Cat. No.: B12835439
M. Wt: 355.4 g/mol
InChI Key: QZGPBDADCLTLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate is a complex organic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

The synthesis of Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate typically involves the reaction of thiazole derivatives with diethyl acetamidomalonate under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. This interaction is often mediated through hydrogen bonding and π-π interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate can be compared with other thiazole derivatives, such as:

The uniqueness of Diethyl 2,2’-(azanediylbis(thiazole-2,4-diyl))diacetate lies in its thiazole ring, which imparts specific biological activities and chemical reactivity that are not present in other similar compounds .

Properties

Molecular Formula

C14H17N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 2-[4-[[2-(2-ethoxy-2-oxoethyl)-1,3-thiazol-4-yl]amino]-1,3-thiazol-2-yl]acetate

InChI

InChI=1S/C14H17N3O4S2/c1-3-20-13(18)5-11-16-9(7-22-11)15-10-8-23-12(17-10)6-14(19)21-4-2/h7-8,15H,3-6H2,1-2H3

InChI Key

QZGPBDADCLTLLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)NC2=CSC(=N2)CC(=O)OCC

Origin of Product

United States

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